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Compound of Interest

Compound Name:
3-(Ethylamino)azetidine-3-

carboxamide

Cat. No.: B8606458 Get Quote

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant

attention in medicinal chemistry due to their unique structural and physicochemical properties.

The inherent ring strain of the azetidine nucleus imparts a degree of conformational rigidity,

which can be advantageous for optimizing ligand-receptor interactions.[1][2] Furthermore, the

sp³-rich character of the azetidine scaffold often leads to improved metabolic stability and

aqueous solubility, key parameters in the development of orally bioavailable drugs.[1] Several

FDA-approved drugs, including the kinase inhibitor cobimetinib and the Janus kinase inhibitor

baricitinib, feature an azetidine moiety, underscoring the therapeutic relevance of this structural

motif.[1][3] This guide focuses on the specific derivative, 3-(Ethylamino)azetidine-3-
carboxamide, providing a detailed exploration of its chemical attributes and potential as a

building block for novel therapeutics.

Chemical Structure and Properties
The chemical structure of 3-(Ethylamino)azetidine-3-carboxamide features a central four-

membered azetidine ring substituted at the 3-position with both an ethylamino group and a

carboxamide group.

Molecular Formula: C₆H₁₃N₃O

IUPAC Name: 3-(Ethylamino)azetidine-3-carboxamide

CAS Number: Not available (based on available data)
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Structural Elucidation and Key Features
The structure of 3-(Ethylamino)azetidine-3-carboxamide can be confidently inferred from its

nomenclature and comparison with analogous compounds such as 3-(Methylamino)azetidine-

3-carboxamide.[4][5]

Diagram: Chemical Structure of 3-(Ethylamino)azetidine-3-carboxamide

Caption: 2D structure of 3-(Ethylamino)azetidine-3-carboxamide.

Estimated Physicochemical Properties
The following physicochemical properties are estimated based on the values for 3-

(Methylamino)azetidine-3-carboxamide and the incremental contribution of an additional

methylene group.
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Property Estimated Value Justification

Molecular Weight 143.19 g/mol
Calculated based on the

molecular formula C₆H₁₃N₃O.

XLogP3 -1.6

The XLogP3 for the methyl

analog is -2.1.[4] The addition

of a methylene group typically

increases the lipophilicity,

hence a slightly less negative

value is predicted.

Topological Polar Surface Area

(TPSA)
67.2 Å²

The TPSA is primarily

determined by the polar

functional groups (amines and

amide), which are identical to

the methyl analog.[4]

Hydrogen Bond Donors 3

One on the azetidine nitrogen,

one on the ethylamino

nitrogen, and one on the

carboxamide nitrogen.

Hydrogen Bond Acceptors 3

The azetidine nitrogen, the

ethylamino nitrogen, and the

carboxamide oxygen.

pKa ~9-10

The basicity of the azetidine

and ethylamino nitrogens is

expected to be in the typical

range for secondary amines.

Proposed Synthesis Pathway
A plausible synthetic route to 3-(Ethylamino)azetidine-3-carboxamide can be designed

based on established methods for the synthesis of substituted azetidines. A common strategy

involves the construction of the azetidine ring followed by functional group manipulations.

Diagram: Proposed Synthesis of 3-(Ethylamino)azetidine-3-carboxamide
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Commercially available
1-Boc-azetidin-3-one

Horner-Wadsworth-Emmons
reaction with a phosphonate ester

tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Michael addition of
ethylamine

tert-butyl 3-amino-3-(cyanomethyl)azetidine-1-carboxylate
(ethylamino adduct)

Hydrolysis of the nitrile
to a carboxamide

tert-butyl 3-amino-3-(carboxamidomethyl)azetidine-1-carboxylate
(ethylamino, carboxamide adduct)

Deprotection of the
Boc group (e.g., TFA)

3-(Ethylamino)azetidine-3-carboxamide

Click to download full resolution via product page

Caption: A potential synthetic route to the target compound.
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Step-by-Step Experimental Protocol (Proposed)
Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: To a solution of 1-Boc-

azetidin-3-one in an appropriate solvent such as THF, add a base (e.g., NaH) followed by the

dropwise addition of diethyl cyanomethylphosphonate at 0 °C. The reaction is stirred at room

temperature until completion, monitored by TLC. The product is then isolated by extraction

and purified by column chromatography.

Michael Addition of Ethylamine: The unsaturated nitrile from the previous step is dissolved in

a suitable solvent (e.g., ethanol), and an excess of ethylamine is added. The reaction mixture

is stirred at room temperature or gently heated to drive the reaction to completion. The

product is isolated by removal of the solvent and excess amine under reduced pressure.

Hydrolysis of the Nitrile: The resulting aminonitrile is subjected to controlled hydrolysis to

form the corresponding carboxamide. This can be achieved using various reagents, such as

hydrogen peroxide in the presence of a base (e.g., NaOH) or by using acidic conditions that

selectively hydrolyze the nitrile without affecting the Boc protecting group.

Deprotection of the Boc Group: The Boc-protected intermediate is dissolved in a suitable

solvent (e.g., dichloromethane), and a strong acid such as trifluoroacetic acid (TFA) is

added. The reaction is stirred at room temperature until the deprotection is complete. The

final product, 3-(Ethylamino)azetidine-3-carboxamide, is isolated as a salt after removal of

the solvent and excess acid, and can be further purified by recrystallization or

chromatography.

Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the

synthesized 3-(Ethylamino)azetidine-3-carboxamide.

Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy will be used to confirm the presence of the ethyl group (a triplet and

a quartet), the azetidine ring protons (typically complex multiplets), and the protons of the

carboxamide and amino groups.
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¹³C NMR spectroscopy will show the characteristic chemical shifts for the carbonyl carbon

of the amide, the carbons of the azetidine ring, and the ethyl group.

2D NMR techniques such as COSY and HSQC can be employed to assign the proton and

carbon signals unambiguously.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to

determine the exact mass of the molecule and confirm its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the

N-H stretching of the amines and amide, the C=O stretching of the amide, and the C-N

stretching vibrations.

Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase

(e.g., C18) and mobile phase will be used to assess the purity of the final compound.

Thin-Layer Chromatography (TLC): TLC will be used to monitor the progress of the synthetic

reactions and for preliminary purity assessment.

Pharmacological Potential and Applications in Drug
Discovery
The azetidine scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-

aminoazetidine have shown a wide range of biological activities.[6][7]

Rationale for Therapeutic Interest
Scaffold for Combinatorial Libraries: The presence of two modifiable nitrogen atoms (the ring

nitrogen and the ethylamino nitrogen) and the carboxamide group makes 3-
(Ethylamino)azetidine-3-carboxamide an attractive scaffold for the generation of

compound libraries for high-throughput screening.[8]

Constrained Analog of Bioactive Amines: The rigid azetidine ring can serve as a

conformationally restricted analog of more flexible acyclic diamines, which are common
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motifs in biologically active molecules. This conformational constraint can lead to increased

potency and selectivity for a specific biological target.

Potential as a Triple Reuptake Inhibitor (TRI): Substituted 3-aminoazetidines have been

explored as triple reuptake inhibitors, which modulate the levels of serotonin, norepinephrine,

and dopamine in the brain and have potential as antidepressants.[9]

GABA Uptake Inhibition: Azetidine derivatives have also been investigated as inhibitors of

GABA uptake, suggesting potential applications in neurological disorders such as epilepsy.

[10]

The specific biological activity of 3-(Ethylamino)azetidine-3-carboxamide would need to be

determined through extensive biological screening. However, its structural features suggest

that it is a promising starting point for the development of novel therapeutic agents.

Conclusion
3-(Ethylamino)azetidine-3-carboxamide is a novel chemical entity with significant potential in

the field of drug discovery. While direct experimental data for this specific compound is limited,

a comprehensive understanding of its chemical structure, properties, and potential synthesis

can be derived from the extensive literature on related azetidine derivatives. The proposed

synthetic route is based on well-established chemical transformations and should be readily

achievable in a laboratory setting. The unique structural features of this compound, particularly

the conformationally constrained diamine-like motif, make it a valuable building block for the

exploration of new chemical space and the development of next-generation therapeutics.

Further investigation into the biological activities of this and related compounds is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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